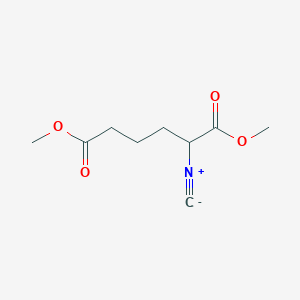

2-Isocyanoadipic acid dimethyl ester

Beschreibung

2-Isocyanoadipic acid dimethyl ester is a substituted adipic acid derivative featuring an isocyano (-NC) group at the C2 position and methyl ester groups at both terminal carboxylic acid positions. Adipic acid (hexanedioic acid) is a six-carbon dicarboxylic acid widely used in polymer synthesis, while its esters are common plasticizers and intermediates in organic synthesis. The isocyano group introduces unique reactivity, making this compound valuable in crosslinking reactions, coordination chemistry, and the synthesis of heterocyclic compounds .

Eigenschaften

CAS-Nummer |

730964-74-6 |

|---|---|

Molekularformel |

C9H13NO4 |

Molekulargewicht |

199.20 g/mol |

IUPAC-Name |

dimethyl 2-isocyanohexanedioate |

InChI |

InChI=1S/C9H13NO4/c1-10-7(9(12)14-3)5-4-6-8(11)13-2/h7H,4-6H2,2-3H3 |

InChI-Schlüssel |

QVCXUPFOTQKMFV-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)CCCC(C(=O)OC)[N+]#[C-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Core Preparation Methods

Esterification of 2-Isocyanoadipic Acid

The primary synthetic route to 2-isocyanoadipic acid dimethyl ester involves the esterification of 2-isocyanoadipic acid with methanol. Esterification can be catalyzed or uncatalyzed, and may be conducted under batch or continuous flow conditions.

Continuous Esterification (Adapted from Adipic Acid Esterification)

A closely related process is the continuous esterification of hexanedioic acid (adipic acid) to dimethyl adipate, which shares mechanistic similarities with the esterification of 2-isocyanoadipic acid:

- Process Summary :

- A mixture of the acid and methanol is pre-esterified in a tubular reactor without catalyst at 90-180°C and 0.05-3 MPa pressure.

- The pre-esterified mixture is then fed into a catalytic rectifying tower where methanol vapor is introduced countercurrently to drive the esterification to completion.

- Water formed during esterification is removed continuously, enhancing yield.

- Advantages :

- Avoids corrosion and pollution from sulfuric acid catalysts.

- Enables continuous operation with better control over residence time and temperature.

- Typical Conditions :

- Temperature: 110-150°C preferred.

- Pressure: 0.5-1 MPa.

- Residence time: 2-4 hours.

- Equipment :

- Tubular reactor with internal mixing elements (e.g., baffles, twisted blades).

- Catalytic distillation column for simultaneous reaction and separation.

This method is highly relevant as it avoids the use of strong acidic catalysts and allows for efficient continuous production, which could be adapted for 2-isocyanoadipic acid dimethyl ester synthesis due to structural similarity.

Batch Esterification with Acid Catalysts

Traditional esterification methods involve refluxing the acid with methanol in the presence of acid catalysts such as sulfuric acid or acidic ion-exchange resins:

- Procedure :

- Mix 2-isocyanoadipic acid with excess methanol.

- Add catalytic amount of sulfuric acid or acidic resin.

- Reflux the mixture for several hours (typically 2-6 hours).

- Remove water formed to drive reaction equilibrium toward ester formation.

- Work-up :

- Neutralize acid catalyst.

- Extract ester with organic solvent.

- Purify by distillation or recrystallization.

- Limitations :

- Catalyst corrosion and environmental issues.

- Batch operation less efficient for scale-up.

Alternative Esterification Approaches

While direct esterification is common, other methods have been explored for related esters:

Data Tables and Reaction Outcomes

| Parameter | Continuous Esterification (Adapted) | Batch Acid-Catalyzed Esterification | Methanolic HCl Esterification |

|---|---|---|---|

| Temperature (°C) | 110-150 | 60-100 (reflux) | 50-60 |

| Pressure (MPa) | 0.5-1 | Atmospheric | Atmospheric |

| Catalyst | None (in tubular reactor), acidic resin in rectifying tower | Sulfuric acid or acidic resin | Methanolic HCl |

| Reaction Time (hours) | 2-4 | 2-6 | Overnight (12-16) |

| Yield (%) | >90 (reported for dimethyl adipate) | 80-90 (typical) | 70-85 |

| Advantages | Continuous, less corrosion | Simple setup | Mild conditions |

| Disadvantages | Equipment complexity | Catalyst corrosion, batch process | Acid removal needed |

Note: Data adapted from continuous esterification of adipic acid to dimethyl adipate, which is structurally analogous.

Research Outcomes and Observations

- Continuous esterification methods significantly improve process efficiency and reduce environmental impact by eliminating corrosive acid catalysts and enabling continuous operation.

- The use of catalytic distillation allows simultaneous reaction and removal of methanol and water, shifting equilibrium toward ester formation.

- Batch esterification remains widely used due to simplicity but suffers from longer reaction times and catalyst disposal issues.

- Alternative solvents and enzymatic methods offer greener routes but require further development for industrial application to 2-isocyanoadipic acid dimethyl ester.

- Purification typically involves distillation and solvent extraction, with drying agents used to remove residual water.

Analyse Chemischer Reaktionen

Types of Reactions

2-Isocyanoadipic acid dimethyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to form 2-isocyanoadipic acid and methanol.

Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines to form urea derivatives.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Nucleophilic Substitution: Amines or alcohols under mild conditions.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Hydrolysis: 2-Isocyanoadipic acid and methanol.

Nucleophilic Substitution: Urea derivatives.

Oxidation: Corresponding carboxylic acids.

Wissenschaftliche Forschungsanwendungen

2-Isocyanoadipic acid dimethyl ester has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving isocyanate groups.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of urea-based pharmaceuticals.

Industry: Utilized in the production of polymers and resins due to its reactive isocyanate group

Wirkmechanismus

The mechanism of action of 2-Isocyanoadipic acid dimethyl ester involves the reactivity of its isocyanate group. This group can form covalent bonds with nucleophiles such as amines, leading to the formation of urea derivatives. The ester groups can also undergo hydrolysis, releasing methanol and forming carboxylic acids. These reactions are facilitated by the presence of catalysts and specific reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Adipic Acid Esters

Adipic acid esters are a class of compounds where the carboxylic acid groups are replaced by ester functionalities. Below is a comparison of key adipic acid derivatives:

| Compound | CAS No. | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|

| 2-Isocyanoadipic acid dimethyl ester | Not available | ~216.21 (estimated) | ~300–350 (estimated) | Polymer crosslinking, synthesis |

| Diethylhexyl Adipate | 103-23-1 | 370.57 | 390 | Plasticizer, emollient |

| Diisodecyl Adipate | 27178-16-1 | 426.67 | 426 (estimated) | Plasticizer, solvent |

| Dimethyl Adipate | 627-93-0 | 174.20 | 287 | Solvent, intermediate |

Key Differences :

- Functional Groups: The isocyano group in 2-Isocyanoadipic acid dimethyl ester distinguishes it from conventional adipate esters (e.g., Diethylhexyl Adipate), which lack this substituent. The isocyano group enhances electrophilicity, enabling nucleophilic addition reactions .

- Molecular Weight: The methyl ester groups and isocyano substitution result in a lower molecular weight (~216 g/mol) compared to bulkier esters like Diisodecyl Adipate (426.67 g/mol) .

- Applications: While traditional adipates are primarily plasticizers, the isocyano derivative is more reactive, making it suitable for specialized synthesis and polymer modification .

Substituted Dicarboxylic Acid Esters

Compounds with substituents on the dicarboxylic acid backbone or ester groups exhibit distinct properties:

2-O-(trans-Caffeoyl)-Malic Acid 1-Methyl Ester

- Source : Isolated from Sedum aizoon (, compound 10).

- Structure : Malic acid (C4) backbone with caffeoyl and methyl ester groups.

- Properties: Exhibits antioxidant activity (DPPH assay), unlike 2-Isocyanoadipic acid dimethyl ester, which is more reactive due to the isocyano group .

Dimethyl Methylsuccinate

Isocyano and Related Functional Group Analogs

3-Isothiocyanato-2-Methylbenzoic Acid Methyl Ester

- CAS No.: Not specified ().

- Structure : Aromatic ester with isothiocyanato (-NCS) and methyl groups.

- Reactivity: The isothiocyanato group participates in thiourea formation, whereas the isocyano group in 2-Isocyanoadipic acid dimethyl ester is more reactive toward nucleophiles like amines and alcohols .

Methyl 2-Iodobenzoate

- CAS No.: 610-97-9 ().

- Structure : Aromatic ester with an iodine substituent.

- Applications: Used in coupling reactions (e.g., Suzuki-Miyaura), contrasting with the aliphatic isocyano adipate’s role in polymer chemistry .

Physicochemical Properties and Reactivity

Physical Properties

- Solubility: The isocyano group increases polarity compared to unsubstituted adipate esters, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) .

- Thermal Stability: The electron-withdrawing isocyano group may reduce thermal stability relative to Diisodecyl Adipate, which has long alkyl chains .

Chemical Reactivity

- Nucleophilic Additions: The isocyano group reacts with amines to form ureas and with alcohols to form carbamates, enabling crosslinking in polyurethanes .

- Coordination Chemistry : Acts as a ligand for transition metals (e.g., Pd, Cu), facilitating catalytic cycles in organic synthesis .

Q & A

Basic: What are the recommended synthetic routes for 2-isocyanoadipic acid dimethyl ester, and how can reaction conditions be optimized?

Synthesis of 2-isocyanoadipic acid dimethyl ester typically involves esterification and isocyanate formation. A plausible route includes:

- Step 1 : Condensation of adipic acid with methanol under acid catalysis to form dimethyl adipate.

- Step 2 : Introduction of the isocyanate group via reaction with phosgene or safer alternatives like trichloromethyl chloroformate (TCF), followed by purification via column chromatography .

Optimization : Reaction efficiency can be enhanced by controlling stoichiometry (e.g., excess methanol for esterification) and temperature (60–80°C for TCF-mediated isocyanation). Monitor intermediates using thin-layer chromatography (TLC) and confirm purity via NMR or HPLC .

Basic: Which spectroscopic techniques are most effective for characterizing structural and functional groups in this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to resolve ester methyl groups ( 3.6–3.8 ppm) and isocyanate/adipate backbone signals ( 2.3–2.6 ppm for methylene protons) .

- FT-IR : Peaks at ~2250 cm (N=C=O stretch) confirm the isocyanate group, while ester carbonyls appear at ~1720 cm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can verify molecular weight (CHNO, theoretical ~231.08 g/mol) and fragmentation patterns .

Advanced: How can computational methods like DFT or molecular dynamics (MD) simulations predict conformational behavior and reactivity?

- Conformational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model rotational barriers of the adipate backbone and isocyanate orientation. Compare computed IR/NMR spectra with experimental data to validate conformers .

- Reactivity Prediction : MD simulations in solvents (e.g., DMSO, THF) assess nucleophilic attack sites on the isocyanate group. Solvent polarity impacts reaction pathways, which can guide experimental design .

Advanced: How should researchers address contradictions between experimental and computational data?

Example scenario: Computed NMR chemical shifts deviate from experimental values.

- Resolution Steps :

- Verify basis set adequacy (e.g., upgrade to 6-311++G** for better accuracy).

- Check solvent effects in simulations (e.g., include implicit solvent models like PCM).

- Re-examine sample purity (e.g., trace solvents or byproducts may skew experimental data) .

- Cross-validate with alternative techniques (e.g., X-ray crystallography for solid-state conformation) .

Advanced: What methodologies are appropriate for assessing the compound's toxicity in biological systems?

- In Silico Screening : Use tools like OECD QSAR Toolbox to predict acute toxicity or skin sensitization based on structural analogs .

- Route-to-Route Extrapolation : If oral toxicity data exists (e.g., NOAEL from rodent studies), extrapolate inhalation toxicity using respiratory volume and absorption rates. For example, EPA guidelines suggest adjusting for molecular weight and partition coefficients .

- In Vitro Assays : Test cytotoxicity in human cell lines (e.g., HepG2) at varying concentrations (0.1–100 µM) to identify thresholds for adverse effects .

Basic: What are its potential applications in polymer chemistry or material science?

- Flame-Retardant Additive : The isocyanate group may react with hydroxyl-containing polymers (e.g., polyesters) to form crosslinked networks, enhancing thermal stability. Compare with structurally similar esters used in flame-retardant composites .

- Monomer for Polyurethanes : React with diols to form urethane linkages. Optimize curing conditions (temperature, catalyst) to control polymer elasticity and degradation profiles .

Advanced: How can researchers design experiments to resolve ambiguities in its degradation pathways?

- Isotopic Labeling : Use C-labeled adipic acid to trace ester hydrolysis or isocyanate decomposition products via LC-MS .

- Environmental Simulation : Expose the compound to UV light (λ = 254 nm) in aqueous/organic media and analyze degradation intermediates (e.g., adipic acid, methylamine) via GC-MS .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.